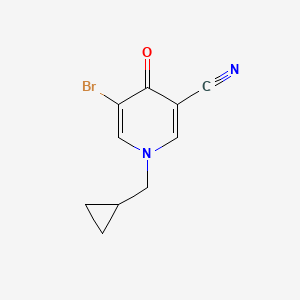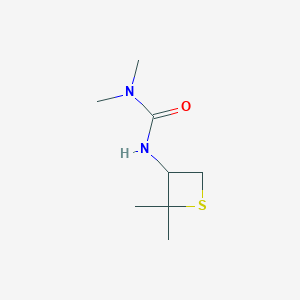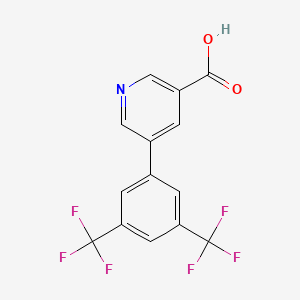![molecular formula C8H4BrN3 B13006169 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B13006169.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrN3. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can enhance the yield and purity of the product while minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrrolo[2,3-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction Reactions: Formation of 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The bromine atom and cyano group contribute to the binding affinity and specificity of the compound towards its targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-7-azaindole
- 5-Bromo-1H-pyrrolo[3,2-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Uniqueness
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a cyano group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Eigenschaften
Molekularformel |
C8H4BrN3 |
|---|---|
Molekulargewicht |
222.04 g/mol |
IUPAC-Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,(H,11,12) |
InChI-Schlüssel |
SLJQMYNJDVTZGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=NC=C1Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)
![7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)


![2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006139.png)

![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)



